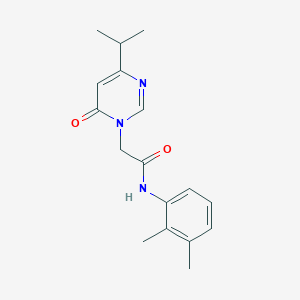
Ethyl 4-fluoropicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-fluoropicolinate is an organic compound with the molecular formula C8H8FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-fluoropicolinate can be synthesized through several methods. One common approach involves the esterification of 4-fluoropicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Ethyl 4-fluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 4-position can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoropicolinic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted picolinates.
Hydrolysis: 4-fluoropicolinic acid and ethanol.
Reduction: 4-fluoropicolinyl alcohol.
科学的研究の応用
Ethyl 4-fluoropicolinate has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Employed in studies to understand the biological activity of fluorinated compounds.
作用機序
The mechanism of action of ethyl 4-fluoropicolinate involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity and binding affinity to biological molecules. The ester group can undergo hydrolysis, releasing the active 4-fluoropicolinic acid, which may interact with enzymes or receptors in biological systems.
類似化合物との比較
Ethyl 4-fluoropicolinate can be compared with other picolinic acid derivatives such as:
- Ethyl 2-fluoropicolinate
- Ethyl 3-fluoropicolinate
- Ethyl 5-fluoropicolinate
Uniqueness: The position of the fluorine atom in this compound imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.
特性
IUPAC Name |
ethyl 4-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJMKWQNBHMMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methoxythian-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2969967.png)
![tert-butyl 2-((2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2969969.png)




![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-[3-(benzyloxy)-4-methoxyphenyl]propan-1-one](/img/structure/B2969976.png)





![2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid](/img/structure/B2969985.png)
![N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2969989.png)
